Xeroboside

説明

Hymexelsin is a biochemical.

作用機序

Target of Action

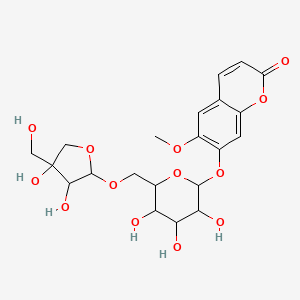

Xeroboside, also known as Hymexelsin, is an apiose-containing scopoletin glycoside The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound is a type of glycoside . Glycosides are known to interact with their targets by binding to specific enzymes or receptors, which can lead to various biochemical changes. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

生化学分析

Biochemical Properties

Xeroboside interacts with various enzymes, proteins, and other biomolecules. The primary sugar in this compound is galactose, attached via a glycosidic linkage to the ceramide backbone . These complex lipids serve critical functions in maintaining cell structure and signal transduction processes .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is particularly abundant in the myelin sheath of neurons and plays a vital role in neurodevelopment and function .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The sugar moiety is linked glycosidically to the C-1 hydroxyl group of ceramide .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects on cellular function can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial for understanding its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Xeroboside, a coumarin derivative derived from Calendula officinalis, has garnered attention for its significant biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This article provides an in-depth analysis of the compound's biological effects, supported by research findings, kinetic studies, and case studies.

Overview of this compound

This compound is a natural product known for its diverse pharmacological properties. Its structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Recent studies have highlighted this compound's role as a potent inhibitor of CA IX, an enzyme implicated in tumor growth and metastasis. The inhibition mechanism involves:

- Binding Affinity : Molecular docking studies revealed that this compound exhibits a strong binding affinity to CA IX, with a binding free energy of .

- Inhibition Type : Kinetic analyses indicated that this compound acts through a mixed inhibition mode, affecting both the maximum reaction velocity () and the Michaelis constant () . The inhibition constant () for this compound was determined to be , indicating high potency .

Kinetic Studies

Kinetic studies utilizing Michaelis-Menten and Lineweaver-Burk plots demonstrated that this compound reduces as concentration increases, confirming its mixed-type inhibition profile .

| Parameter | Value |

|---|---|

| Inhibition Type | Mixed |

| 77.2 nM | |

| Binding Free Energy | -27.26 kJ/mol |

Molecular Dynamics Simulations

Molecular dynamics simulations indicated that this compound maintains stable interactions with CA IX throughout the simulation period, suggesting a robust binding mechanism that could be leveraged for therapeutic applications .

Case Studies

Case studies exploring the pharmacological potential of this compound have demonstrated its efficacy in various experimental settings:

- Cancer Therapeutics : In vitro assays showed that this compound effectively inhibits CA IX in cancer cell lines, suggesting potential applications in cancer treatment .

- Comparative Studies : this compound was compared with other coumarins from Calendula officinalis, such as isobaisseoside, where it exhibited superior inhibitory activity .

科学的研究の応用

Mechanistic Insights into Carbonic Anhydrase IX Inhibition

Recent studies have demonstrated that xeroboside is one of the most potent inhibitors of carbonic anhydrase IX among several tested coumarins. The following key findings highlight its mechanism of action:

- Inhibition Type : Kinetic studies indicate that this compound exhibits a mixed inhibition mode, affecting both the maximum reaction velocity (V_max) and the Michaelis constant (K_m) of the enzyme .

- Binding Affinity : Molecular docking analysis revealed that this compound binds effectively to the active site of carbonic anhydrase IX, exhibiting strong polar and hydrophobic interactions .

- Energy Stabilization : Molecular dynamics simulations showed that this compound maintains stable conformations during interactions with the enzyme, suggesting favorable binding characteristics .

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory potency of this compound compared to other coumarins tested against carbonic anhydrase IX:

| Compound | Inhibition Type | Binding Free Energy (kJ/mol) | IC50 (nM) |

|---|---|---|---|

| This compound | Mixed | -27.26 ± 2.48 | 77.2 |

| Isobaisseoside | Mixed | -25.00 ± 2.00 | 126 |

| Acetazolamide | Non-competitive | -20.00 ± 1.50 | N/A |

Case Studies and Research Findings

- Cancer Therapeutics : The inhibition of carbonic anhydrase IX by this compound suggests its potential use as a therapeutic agent in cancer treatment. Given that this enzyme plays a crucial role in tumor growth and metastasis, compounds like this compound could contribute to developing new anticancer therapies .

- Natural Product Drug Discovery : this compound exemplifies how natural products can serve as valuable sources for drug discovery. Its efficacy as an enzyme inhibitor highlights the importance of exploring phytochemicals for therapeutic applications .

- Pharmacological Studies : Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound, assessing its safety profile and effectiveness in clinical settings .

特性

IUPAC Name |

7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERMUGUBKSKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922563 | |

| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117842-09-8 | |

| Record name | Hymexelsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。